molecular formula C16H17FN2OS B4432020 [4-(2-FLUOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4432020
M. Wt: 304.4 g/mol
InChI Key: GFPFWBBVAKHPHW-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thienylmethanone moiety

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-12-10-13(11-21-12)16(20)19-8-6-18(7-9-19)15-5-3-2-4-14(15)17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPFWBBVAKHPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide under basic conditions. The resulting intermediate is then coupled with a thienylmethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The fluorophenyl and piperazine moieties are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of the thienylmethanone moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FLUOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FLUOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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